2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one
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Overview
Description
2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and kinase inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with benzyl isocyanate under reflux conditions in a suitable solvent like ethanol . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine structure.
Industrial Production Methods
This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyrimidines.
Scientific Research Applications
2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting CDK2 and Src kinases.
Mechanism of Action
The mechanism of action of 2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits kinases such as CDK2 and Src by binding to their active sites, thereby blocking their activity.
Molecular Pathways: Inhibition of CDK2 affects the cell cycle, while inhibition of Src kinase impacts cell proliferation, survival, and migration.
Comparison with Similar Compounds
2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one can be compared with other pyrazolopyrimidine derivatives:
Properties
CAS No. |
107640-95-9 |
---|---|
Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-benzyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10N4O/c17-12-10-7-16(15-11(10)13-8-14-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15,17) |
InChI Key |
PVDBERHBFRIAEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=O)NC=NC3=N2 |
Origin of Product |
United States |
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